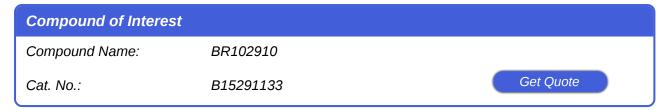


# Application Notes and Protocols for BR102910 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**BR102910** is a potent and selective inhibitor of Fibroblast Activation Protein (FAP), a transmembrane serine protease. FAP is minimally expressed in normal adult tissues but is significantly upregulated in the tumor microenvironment, areas of tissue remodeling, and fibrosis. This differential expression makes FAP an attractive therapeutic target for various diseases, including cancer and fibrotic disorders. These application notes provide detailed protocols and dosage information for conducting in vivo studies using **BR102910**.

# **Quantitative Data Summary**

The following table summarizes the key quantitative data for in vivo studies with **BR102910** based on available preclinical data.



Parameter	Details	Reference
Compound	BR102910	[1][2][3]
Target	Fibroblast Activation Protein (FAP)	[1][2][3]
Animal Model	C57BL/6J mice	[1][2][3]
Dosage Range	0 - 30 mg/kg	[2][3]
Route of Administration	Oral (gavage)	[2][3]
Dosing Frequency	Single dose	[2][3]
Observed Effect	Significant, dose-dependent inhibition of FAP activity	[1][2][3]

# Experimental Protocols Protocol 1: In Vivo FAP Inhibition Study in C57BL/6J Mice

This protocol outlines the procedure for a single-dose oral administration of **BR102910** to C57BL/6J mice to assess its FAP inhibitory activity.

### Materials:

### BR102910

- Vehicle (e.g., 0.5% methylcellulose in sterile water)
- 8-10 week old male C57BL/6J mice
- Oral gavage needles (20-22 gauge, flexible tip)
- Syringes
- Standard laboratory animal housing and care facilities
- Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)



- · Plasma FAP activity assay kit or reagents
- Anesthetic (e.g., isoflurane)
- Euthanasia supplies (e.g., CO2 chamber)

#### Procedure:

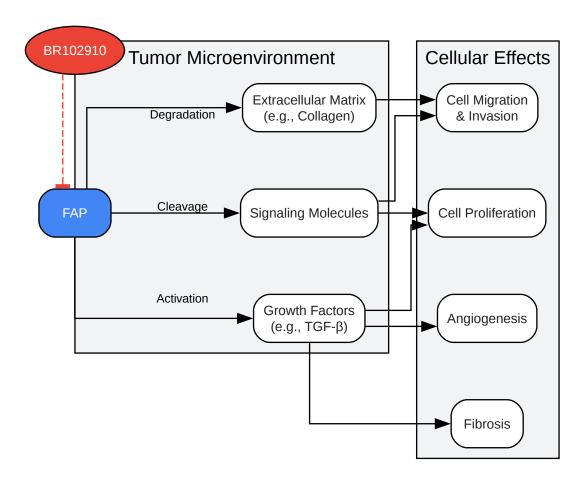
- Animal Acclimation: Upon arrival, acclimate C57BL/6J mice to the animal facility for at least one week under standard housing conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
- Dose Preparation:
  - Prepare a stock solution of BR102910 in a suitable solvent.
  - On the day of the experiment, prepare the final dosing solutions by diluting the stock solution in the vehicle to achieve the desired concentrations (e.g., 1, 3, 10, 30 mg/kg). The final volume for oral gavage should be approximately 10 mL/kg body weight.
  - Prepare a vehicle-only control group.
- Animal Grouping and Dosing:
  - Randomly assign mice to different treatment groups (vehicle and BR102910 dose groups),
     with a sufficient number of animals per group for statistical power (typically n=5-8).
  - Record the body weight of each mouse before dosing.
  - Administer a single dose of the prepared solutions or vehicle to the mice via oral gavage.
- Sample Collection:
  - At a predetermined time point post-dosing (e.g., 2, 4, 8, 24 hours), collect blood samples from the mice. The retro-orbital sinus or tail vein are common collection sites.
  - Collect blood into heparinized tubes to prevent coagulation.



- Anesthetize the animals before blood collection to minimize distress.
- Plasma Preparation:
  - Centrifuge the collected blood samples at approximately 2000 x g for 15 minutes at 4°C to separate the plasma.
  - Carefully collect the supernatant (plasma) and store it at -80°C until analysis.
- FAP Activity Assay:
  - Thaw the plasma samples on ice.
  - Measure the FAP activity in the plasma samples using a commercially available FAP
    activity assay kit or a validated in-house method. These assays typically use a fluorogenic
    substrate that is cleaved by FAP, releasing a fluorescent signal that can be quantified.
- Data Analysis:
  - Calculate the percentage of FAP inhibition for each BR102910 treatment group relative to the vehicle control group.
  - Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed FAP inhibition.
- Euthanasia: At the end of the study, euthanize the animals using an approved method.

# Visualizations Signaling Pathway Diagram



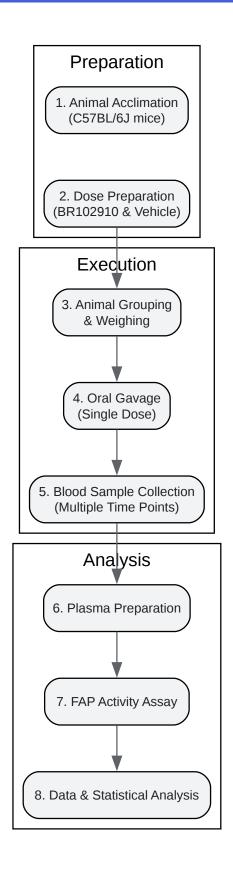


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Caption: FAP signaling pathway and the inhibitory action of BR102910.

# **Experimental Workflow Diagram**





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Caption: Experimental workflow for in vivo FAP inhibition study.



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